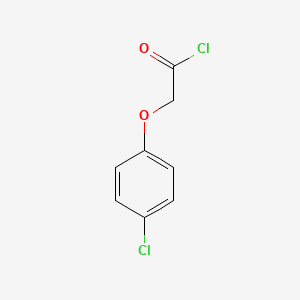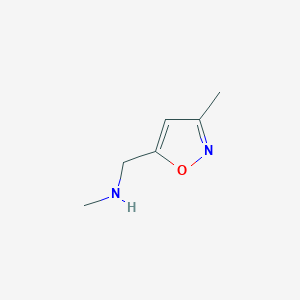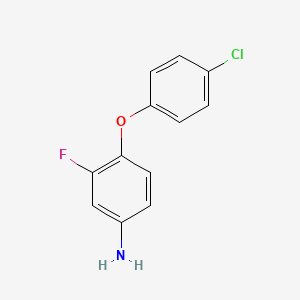
对氯苯氧基乙酰氯
描述
P-Chlorophenoxyacetyl chloride is a chemical compound with the molecular formula C8H6Cl2O2 . It is also known by other names such as 4-chlorophenoxyacetyl chloride and 2-4-chlorophenoxy acetyl chloride .
Synthesis Analysis
The synthesis of p-chlorophenoxyacetyl chloride can be achieved by reacting p.chlorophenoxyacetyl chloride directly with piperonylpiperazine in the presence of an inert reaction solvent, particularly chloroform .Molecular Structure Analysis
The molecular structure of p-Chlorophenoxyacetyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 205.034 g/mol .Physical And Chemical Properties Analysis
P-Chlorophenoxyacetyl chloride has a density of 1.3 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .科学研究应用
1. 分析化学和传感器开发
在分析化学领域,涉及对氯苯氧基乙酰氯的研究集中在为各种化合物开发传感器和检测方法。例如,Issac 和 Kumar (2010) 开发了一种聚(对甲苯磺酸)改性玻碳电极,用于测定吡啶-2-醛肟甲醚氯化物,这是一种在军事应用中使用的胆碱酯酶再活化剂 (Issac 和 Kumar,2010)。
2. 环境化学和光降解
环境化学的研究探索了与对氯苯氧基乙酰氯相关的化合物的 photodegradation。Suegara 等人 (2005) 研究了五氯苯酚光降解过程中的氯的质量平衡,并使用密度泛函理论揭示了光降解途径 (Suegara 等人,2005)。
3. 生物修复和环境修复
He 等人 (2003) 描述了一种独特的厌氧菌,它能够破坏二氯乙烯和氯乙烯作为其能量代谢的一部分,从而为环境修复和受污染地下水的清理做出了贡献 (He 等人,2003)。
4. 废水处理
Sharma、Mukhopadhyay 和 Murthy (2010) 专注于使用高级氧化工艺降解废水中的 4-氯苯酚,突出了对氯苯氧基乙酰氯相关化合物在处理工业废水中的潜力 (Sharma、Mukhopadhyay 和 Murthy,2010)。
5. 化学合成和材料科学
Karipcin 和 Arabali (2006) 的研究涉及从涉及氯乙酰氯的反应开始合成新的酮肟,展示了对氯苯氧基乙酰氯在合成新化合物中的化学多功能性和应用 (Karipcin 和 Arabali,2006)。
作用机制
Target of Action
4-Chlorophenoxyacetyl chloride, also known as 2-(4-chlorophenoxy)acetyl chloride or p-Chlorophenoxyacetyl chloride, is a chemical compound used in the preparation of various derivatives . .
Mode of Action
It’s known that it’s used in the preparation of substituted acetophenone derivatives . The C-N-N-C torsion angle is -72.66°, and the dihedral angle between the two benzene rings is 67.33° .
Biochemical Pathways
It’s used in the synthesis of various compounds, suggesting it may influence multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Its primary use is in the preparation of other compounds, so its effects would likely depend on the specific derivatives being synthesized .
Action Environment
The action of 4-Chlorophenoxyacetyl chloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Additionally, it’s classified as a dangerous substance, indicating that safety precautions should be taken when handling it .
属性
IUPAC Name |
2-(4-chlorophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVHQUSAOKVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194151 | |
| Record name | p-Chlorophenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorophenoxyacetyl chloride | |
CAS RN |
4122-68-3 | |
| Record name | (4-Chlorophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenoxyacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4122-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenoxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorophenoxyacetyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT4V53U3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of 4-Chlorophenoxyacetyl chloride in the chemical synthesis of Moxidectin?
A1: 4-Chlorophenoxyacetyl chloride acts as an "upper protective agent" for the starting material, Nemadectin []. While the abstract doesn't specify which functional group is being protected, this protection strategy is crucial in multi-step synthesis to prevent unwanted side reactions and ensure the desired reaction occurs at the target site of the molecule.
Q2: Does the order of the oximation and deprotection steps affect the final product yield in this Moxidectin synthesis?
A2: No, the abstract states that the order of the oximation and deprotection reactions does not impact the final product, Moxidectin []. This suggests that both reaction pathways converge to the same intermediate or proceed with similar efficiency regardless of the order. This flexibility could be advantageous in optimizing the synthesis protocol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)










